molecular formula C13H16FN3O3 B4893714 1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine

1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine

Cat. No. B4893714
M. Wt: 281.28 g/mol
InChI Key: BLAGHULHIRUZAZ-UHFFFAOYSA-N
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Description

1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine, also known as FMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FMP belongs to a class of compounds known as piperazines, which are commonly used in medicinal chemistry due to their diverse biological activities.

Scientific Research Applications

1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the development of new drugs for the treatment of various diseases. 1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been shown to have potential as an antipsychotic, anticonvulsant, and antidepressant agent. Additionally, 1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been studied for its potential applications in cancer therapy, as it has been shown to have antitumor activity in vitro.

Mechanism of Action

The exact mechanism of action of 1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is not fully understood, but it is believed to act as a serotonin and dopamine receptor antagonist. 1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been shown to bind to the 5-HT2A serotonin receptor and the D2 dopamine receptor, which are both involved in the regulation of mood and behavior. By blocking these receptors, 1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine may be able to modulate neurotransmitter activity in the brain and improve symptoms of various psychiatric disorders.
Biochemical and Physiological Effects
1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has also been shown to have anticonvulsant activity, which may be due to its ability to modulate GABAergic neurotransmission. Additionally, 1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine for lab experiments is its high potency and selectivity for serotonin and dopamine receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, 1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine also has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are a number of potential future directions for research on 1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine. One area of interest is the development of new drugs based on the structure of 1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine for the treatment of psychiatric disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine and its potential side effects. Finally, research on the pharmacokinetics and pharmacodynamics of 1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is needed to optimize its use in clinical settings.

Synthesis Methods

1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine can be synthesized using a variety of methods, including the reaction of 2-fluoro-5-methyl-4-nitroaniline with acetyl chloride in the presence of piperazine. The resulting product is then purified using column chromatography to obtain pure 1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine. Other methods for synthesizing 1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine include the use of N-acylation reactions and the reaction of piperazine with 2-fluoro-5-methyl-4-nitrobenzoyl chloride.

properties

IUPAC Name

1-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O3/c1-9-7-13(11(14)8-12(9)17(19)20)16-5-3-15(4-6-16)10(2)18/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAGHULHIRUZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]ethanone

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